Aminomethylation Reactivity Compared to Methyl Ester Analog
The target compound has been demonstrated in patent literature to undergo nucleophilic substitution with dimethylamine hydrochloride in the presence of K2CO3 in anhydrous DMF at room temperature for 72 hours, yielding 34.2% of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate after chromatographic purification . This reaction represents a validated entry point to aminomethyl-functionalized thiazole-4-carboxylates, which serve as intermediates for fibroblast activation protein (FAP) inhibitors disclosed in multiple patent families . By contrast, the methyl ester analog (CAS 321371-29-3) has no published yield data for analogous amine substitutions under comparable conditions .
| Evidence Dimension | Synthetic yield in amine substitution |
|---|---|
| Target Compound Data | 34.2% isolated yield after chromatographic purification |
| Comparator Or Baseline | Methyl 2-(chloromethyl)thiazole-4-carboxylate (CAS 321371-29-3) |
| Quantified Difference | Target compound: validated yield (34.2%). Comparator: no published yield data available for analogous amine substitution |
| Conditions | Nucleophilic substitution with dimethylamine hydrochloride, K2CO3, anhydrous DMF, room temperature, 72 h |
Why This Matters
Published yield data provides procurement decision-makers with a reproducibility benchmark; absence of comparable data for the methyl ester introduces undefined technical risk in medicinal chemistry workflows.
